2-Aminopyrimidine-4-carboxylic acid CAS number 2164-65-0
2-Aminopyrimidine-4-carboxylic acid CAS number 2164-65-0
An In-depth Technical Guide to 2-Aminopyrimidine-4-carboxylic acid (CAS: 2164-65-0)
Introduction
2-Aminopyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted with both an amino group and a carboxylic acid group. Its strategic placement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. While not widely known as a final bioactive agent itself, its significance lies in its role as a key intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] This guide provides a summary of its known properties, a plausible synthetic route, and the broader context of its application in research and development for scientists and drug development professionals.
Physicochemical Properties
The fundamental physicochemical properties of 2-Aminopyrimidine-4-carboxylic acid are summarized below. This data is critical for its handling, characterization, and use in synthetic protocols.
| Property | Data | Reference(s) |
| CAS Number | 2164-65-0 | [2] |
| Molecular Formula | C₅H₅N₃O₂ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| IUPAC Name | 2-aminopyrimidine-4-carboxylic acid | [2] |
| Appearance | Light-yellow to yellow solid | [1] |
| Melting Point | 285 °C | [1] |
| Solubility | Freely soluble in DMF, DMSO; slightly soluble in water | [1] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| SMILES | C1=CN=C(N=C1C(=O)O)N | [2] |
| InChIKey | GKFPFLBDQJVJIH-UHFFFAOYSA-N | [2] |
Synthesis and Reactivity
Plausible Synthetic Pathway
A likely synthesis involves the reaction of guanidine with an ethyl ester of a β-keto acid, such as ethyl 2-formyl-3-oxobutanoate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.
Caption: Plausible synthetic workflow for 2-Aminopyrimidine-4-carboxylic acid.
General Experimental Protocol (Representative)
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Step 1: Condensation: To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride and stir to form free guanidine. To this mixture, add an equimolar amount of a suitable β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate) dropwise at room temperature. Heat the mixture to reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
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Step 2: Work-up and Isolation of Intermediate: After cooling, the reaction mixture is neutralized. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer containing the intermediate ester is dried and concentrated.
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Step 3: Hydrolysis: The crude ester intermediate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux for 1-2 hours to facilitate saponification.
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Step 4: Product Precipitation: After cooling the reaction mixture, it is carefully acidified with hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 2-Aminopyrimidine-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Reactivity
The dual functional groups of the molecule govern its reactivity, making it a versatile precursor.[1]
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Carboxylic Acid Group: This group can undergo standard reactions such as esterification to produce agrochemical molecules or condensation with amines to form amide bonds, a key reaction in the synthesis of peptide-like drugs.[1][3]
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Amino Group: The amino group can act as a nucleophile, participating in cyclization reactions to generate fused heterocyclic systems, which are common scaffolds in tyrosine kinase inhibitors.[1][3]
Biological Context and Applications in Drug Development
The primary value of 2-Aminopyrimidine-4-carboxylic acid in research is as a foundational scaffold. The 2-aminopyrimidine moiety is a well-established "hinge-binding" motif in many kinase inhibitors and is present in numerous biologically active compounds.[1]
Role as a Synthetic Building Block
The compound serves as a crucial starting material for creating libraries of more complex molecules for drug screening. Its derivatives have shown a wide range of pharmacological activities:
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Anticancer Agents: The 2-aminopyrimidine core is central to several approved anticancer drugs, including kinase inhibitors.[1]
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Antimicrobial Agents: Derivatives have been synthesized and tested for activity against various pathogens. For example, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates were designed as inhibitors of the enzyme 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a target in the bacterial MEP pathway for isoprenoid biosynthesis.[4]
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Enzyme Inhibitors: Modified 2-aminopyrimidines have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[5]
Biosynthesis of Lathyrine
In the plant kingdom, 2-Aminopyrimidine-4-carboxylic acid is implicated in the biosynthesis of lathyrine, a non-protein amino acid found in certain legumes like Lathyrus tingitanus.[6] It is believed to be formed from a preformed pyrimidine arising from the orotate pathway, which is the standard pathway for pyrimidine nucleotide synthesis.[6]
Caption: Simplified relationship in the biosynthesis of Lathyrine.
Example Experimental Protocol: Enzyme Inhibition Assay
To assess the biological activity of compounds derived from 2-Aminopyrimidine-4-carboxylic acid, a robust experimental protocol is required. The following is a representative methodology for an in vitro β-glucuronidase inhibition assay, adapted from studies on related 2-aminopyrimidine derivatives.[5]
Methodology
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Preparation of Reagents:
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Enzyme Solution: Prepare a solution of β-glucuronidase from E. coli in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0).
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Substrate Solution: Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide (PNPG), in the same buffer.
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Test Compound Solutions: Dissolve the synthesized 2-aminopyrimidine derivatives in DMSO to create stock solutions, then prepare serial dilutions in the assay buffer.
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Standard Inhibitor: Prepare a solution of a known inhibitor, such as D-saccharic acid 1,4-lactone, for use as a positive control.
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Assay Procedure (96-well plate format):
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To each well, add 20 µL of the test compound solution (or standard/buffer for controls).
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Add 20 µL of the β-glucuronidase enzyme solution to each well.
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Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
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Initiate the reaction by adding 160 µL of the pre-warmed PNPG substrate solution to each well.
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Monitor the absorbance at 405 nm every 30 seconds for 30 minutes using a microplate reader. The absorbance change corresponds to the formation of p-nitrophenol.
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Data Analysis:
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Calculate the rate of reaction (V) for each concentration of the inhibitor.
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Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
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Caption: Experimental workflow for a typical enzyme inhibition assay.
Conclusion
2-Aminopyrimidine-4-carboxylic acid (CAS 2164-65-0) is a chemical intermediate of considerable utility. While it does not possess prominent standalone biological activity, its true value is realized in its capacity as a versatile scaffold. The presence of both amino and carboxylic acid functional groups allows for diverse chemical modifications, enabling the construction of complex molecules with significant potential in drug discovery and agrochemical development. For researchers in these fields, this compound represents a key starting point for accessing novel chemical entities with a wide range of therapeutic and practical applications.
References
- 1. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate [ranechem.com]
- 2. 2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]
- 4. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the pyrimidinyl amino acid lathyrine by Lathyrus tingitanus L - PMC [pmc.ncbi.nlm.nih.gov]
